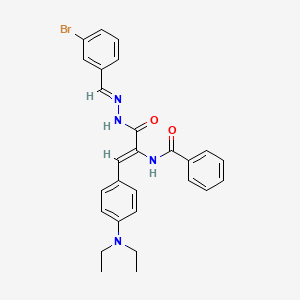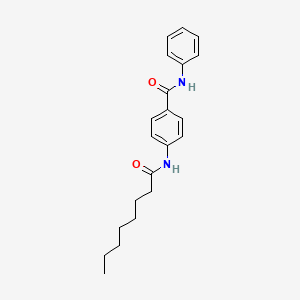
alpha-Benzamido-N'-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide: is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of a suitable acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the hydrazone.
Substitution reaction: The hydrazone undergoes further substitution reactions to introduce the benzamido and diethylamino groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide: can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
alpha-Benzamido-N’-(3-bromobenzylidene)-4-(diethylamino)cinnamohydrazide: can be compared with other hydrazide derivatives:
Similar Compounds: Benzohydrazide, cinnamohydrazide, diethylamino derivatives.
Uniqueness: The presence of the benzamido, bromobenzylidene, and diethylamino groups may confer unique biological activities or chemical properties compared to other hydrazides.
Properties
Molecular Formula |
C27H27BrN4O2 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27BrN4O2/c1-3-32(4-2)24-15-13-20(14-16-24)18-25(30-26(33)22-10-6-5-7-11-22)27(34)31-29-19-21-9-8-12-23(28)17-21/h5-19H,3-4H2,1-2H3,(H,30,33)(H,31,34)/b25-18-,29-19+ |
InChI Key |
XRAGAITVQUHWCB-OUPLGOGSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)Br)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11561542.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561545.png)
![4-Ethoxy-3-hydroxybenzaldehyde [4-{4-nitroanilino}-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11561551.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11561557.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11561559.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11561574.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11561577.png)
![(4Z)-2-(3-bromophenyl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11561578.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11561581.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11561587.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11561591.png)

![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11561600.png)
